Product packaging for 3-(Phenylthio)benzaldehyde(Cat. No.:)

3-(Phenylthio)benzaldehyde

Cat. No.: B8409907
M. Wt: 214.28 g/mol
InChI Key: MYSAHWZPLQBZMP-UHFFFAOYSA-N
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Description

3-(Phenylthio)benzaldehyde (CAS 142327-37-5) is an organic compound with the molecular formula C13H10OS and a molecular weight of 214.28 g/mol . This benzaldehyde derivative, characterized by a phenylthio ether group at the meta position, is a valuable building block in organic synthesis and materials science research. Its primary research value lies in its role as a key precursor in the synthesis of thioxanthone derivatives . The synthetic route involves the reaction of a halobenzaldehyde with a substituted thiophenol in the presence of a base, a method noted for its industrial advantages and high yield . Thioxanthones synthesized from such aldehydes are critical intermediates in developing compounds for pharmaceuticals, agrochemicals, and functional polymers . The mechanism of action for its end-products often involves light absorption and energy transfer, making them particularly useful in applications such as photoinitiators in polymer chemistry. Researchers can utilize this compound to explore new synthetic pathways and develop novel functional materials. This product is intended for research purposes only and is not approved for human or veterinary diagnostic, therapeutic, or any other consumer use. Proper handling procedures should be followed, and the material should be stored according to recommended conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10OS B8409907 3-(Phenylthio)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10OS

Molecular Weight

214.28 g/mol

IUPAC Name

3-phenylsulfanylbenzaldehyde

InChI

InChI=1S/C13H10OS/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-10H

InChI Key

MYSAHWZPLQBZMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC(=C2)C=O

Origin of Product

United States

Synthetic Methodologies for the Preparation of 3 Phenylthio Benzaldehyde

Strategies for Carbon-Sulfur Bond Formation

The construction of the C-S bond in 3-(phenylthio)benzaldehyde can be accomplished through several key strategies. These include well-established transition metal-catalyzed reactions that have become cornerstones of modern organic synthesis, as well as classical nucleophilic substitution methods and emerging direct functionalization techniques.

Transition Metal-Catalyzed C-S Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, and the synthesis of aryl sulfides is no exception. wikipedia.org Catalysts based on palladium and copper are particularly prominent in facilitating the coupling of aryl halides or their equivalents with thiols. wikipedia.orgbeilstein-journals.org These methods are valued for their efficiency and broad applicability.

Palladium-catalyzed C-S cross-coupling, often referred to as Buchwald-Hartwig amination-type coupling for C-N bonds, has been extended to form C-S bonds. wikipedia.org This methodology typically involves the reaction of an aryl halide, such as 3-bromobenzaldehyde or 3-iodobenzaldehyde, with thiophenol in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgorganic-chemistry.org The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the thiol, deprotonation, and subsequent reductive elimination to yield the diaryl thioether product. wikipedia.org

The choice of ligand is critical to the success of these reactions, with sterically hindered phosphine ligands often being employed to promote the desired catalytic activity. matthey.com A variety of palladium precursors and ligands can be utilized, offering flexibility in optimizing reaction conditions.

Table 1: Typical Conditions for Palladium-Catalyzed Synthesis of this compound

ComponentExamplesPurpose
Aryl Halide 3-Bromobenzaldehyde, 3-IodobenzaldehydeElectrophilic partner
Thiol ThiophenolNucleophilic partner
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Catalyst source
Ligand XPhos, dppf, other phosphine ligandsStabilize catalyst, promote reductive elimination
Base NaOt-Bu, K₂CO₃, Cs₂CO₃Deprotonate thiol
Solvent Toluene, Dioxane, DMFReaction medium
Temperature Room temperature to >100 °CAffects reaction rate

Copper-catalyzed C-S bond formation, historically known as the Ullmann condensation, is a well-established method for the synthesis of diaryl thioethers. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base, often at elevated temperatures. wikipedia.orgnih.gov Traditional Ullmann conditions could be harsh, but modern advancements have led to the development of milder protocols using various copper sources and ligands. nih.govmdpi.com

The mechanism of the Ullmann-type reaction is thought to involve the formation of a copper(I) thiolate, which then reacts with the aryl halide. wikipedia.org The reaction is often promoted by polar, high-boiling solvents. wikipedia.org

Table 2: Typical Conditions for Copper-Mediated Synthesis of this compound

ComponentExamplesPurpose
Aryl Halide 3-Bromobenzaldehyde, 3-IodobenzaldehydeElectrophilic partner
Thiol ThiophenolNucleophilic partner
Copper Catalyst CuI, Cu₂O, Cu powderCatalyst
Ligand (optional) Phenanthroline, Picolinic acidAccelerate reaction, improve yield
Base K₂CO₃, Cs₂CO₃, KOHDeprotonate thiol
Solvent DMF, NMP, PyridineReaction medium
Temperature 100-200 °CTypically requires heating

While palladium and copper dominate the landscape of C-S cross-coupling reactions, other transition metals have been explored for the synthesis of aryl sulfides. Catalytic systems based on nickel and iron have been investigated as more earth-abundant and economical alternatives. nih.govchemmethod.comnih.gov These systems often exhibit unique reactivity and can provide complementary methods to the more established palladium and copper catalysts. The development of these alternative catalytic systems is an active area of research aimed at providing more sustainable synthetic routes.

Nucleophilic Aromatic Substitution with Thiophenols

Nucleophilic aromatic substitution (SNAr) is a classical method for forming C-S bonds. This approach requires an aromatic ring that is activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to a suitable leaving group. nih.gov In the context of synthesizing this compound, a precursor such as 3-nitrobenzaldehyde could potentially undergo SNAr with thiophenol. wikipedia.orgbartleby.com The electron-withdrawing nitro group would activate the ring towards nucleophilic attack by the thiolate anion.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring and yields the final product.

Table 3: Reaction Parameters for Nucleophilic Aromatic Substitution

ComponentExampleRole
Aryl Substrate 3-NitrobenzaldehydeActivated electrophile
Nucleophile ThiophenolSulfur source
Base K₂CO₃, NaHGenerates thiolate
Solvent DMF, DMSOPolar aprotic solvent
Leaving Group Nitro group (in this example)Displaced by nucleophile

Direct Functionalization of Benzaldehyde (B42025) Precursors

The direct functionalization of C-H bonds is a rapidly advancing field in organic synthesis that offers a more atom-economical approach by avoiding the pre-functionalization of starting materials. mdpi.com The direct thiolation of a benzaldehyde C-H bond to form this compound would be a highly desirable transformation. However, achieving regioselectivity in C-H activation can be challenging.

Most directing group-assisted C-H functionalization strategies for benzaldehydes favor ortho-substitution. rsc.orgnih.gov The development of methods for the direct meta-C-H functionalization of benzaldehyde is an ongoing area of research. While direct C-H thiolation of arenes is known, achieving meta-selectivity on a benzaldehyde substrate remains a significant synthetic hurdle. researchgate.netrsc.org Future developments in catalyst and directing group design may enable this transformation more efficiently.

Functional Group Interconversions Leading to the Aldehyde Moiety

One of the most common and reliable strategies for synthesizing this compound involves the transformation of other functional groups, already situated on the 3-(phenylthio)phenyl scaffold, into an aldehyde group.

The oxidation of a primary benzylic alcohol, specifically 3-(phenylthio)benzyl alcohol, to the corresponding aldehyde is a direct and effective method. To prevent over-oxidation to the carboxylic acid, a mild and selective oxidizing agent is required. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation. chemistrysteps.comlibretexts.org The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (CH₂Cl₂), to ensure the reaction stops at the aldehyde stage. stackexchange.com

The mechanism involves the formation of a chromate ester from the alcohol and PCC. A subsequent elimination reaction, facilitated by the pyridine base, yields the aldehyde, a Cr(IV) species, and pyridinium hydrochloride. masterorganicchemistry.com The absence of water is crucial, as its presence could lead to the formation of an aldehyde hydrate, which can be further oxidized to a carboxylic acid. libretexts.orgstackexchange.com

Table 1: General Conditions for PCC Oxidation of Primary Benzylic Alcohols

Reagent Solvent Temperature Key Features

This table is interactive. Users can sort and filter data as needed.

Another robust pathway to this compound is through the partial reduction of a corresponding carboxylic acid derivative. Direct reduction of a carboxylic acid to an aldehyde is challenging as most reducing agents will continue the reduction to the primary alcohol. britannica.com Therefore, the carboxylic acid, 3-(phenylthio)benzoic acid, is first converted into a more reactive derivative, such as an acyl chloride or a Weinreb amide.

Rosenmund Reduction of Acyl Chlorides : In this method, 3-(phenylthio)benzoic acid is first converted to 3-(phenylthio)benzoyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then subjected to catalytic hydrogenation using a palladium catalyst supported on barium sulfate (Pd/BaSO₄). chemicalbook.comvedantu.com This catalyst is intentionally "poisoned," often with sulfur or quinoline, to deactivate it just enough to prevent the reduction of the newly formed aldehyde to an alcohol. vedantu.com

Reduction of Weinreb Amides : A highly chemoselective alternative involves the conversion of 3-(phenylthio)benzoic acid into its N-methoxy-N-methylamide, commonly known as a Weinreb amide. This derivative can then be treated with a mild hydride reducing agent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. jst.go.jpnih.govnih.gov The reaction forms a stable tetrahedral intermediate which does not collapse until aqueous workup, thus preventing over-reduction and yielding the aldehyde in high purity. chem-station.com

Table 2: Comparison of Reduction Methods for Carboxylic Acid Derivatives

Method Starting Derivative Reagents Advantages Disadvantages
Rosenmund Reduction Acyl Chloride H₂, Pd/BaSO₄, Poison (e.g., Quinoline) Good yields, well-established. Catalyst can be sensitive; potential for over-reduction if not properly poisoned. askfilo.com

This table is interactive. Users can sort and filter data as needed.

Formylation reactions involve the direct introduction of an aldehyde group (-CHO) onto the aromatic ring. The Vilsmeier-Haack reaction is a classic example, utilizing a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a disubstituted formamide like N,N-dimethylformamide (DMF). organic-chemistry.orgcambridge.org This method is most effective on electron-rich aromatic rings. chemistrysteps.com

However, the regioselectivity of electrophilic aromatic substitution must be considered. The phenylthio group (-SPh) is an activating group that directs incoming electrophiles to the ortho and para positions due to the ability of the sulfur atom to stabilize the intermediate carbocation through resonance. rsc.orglkouniv.ac.in Consequently, the direct Vilsmeier-Haack formylation of diphenyl sulfide (B99878) would predominantly yield 4-(phenylthio)benzaldehyde and 2-(phenylthio)benzaldehyde, with negligible formation of the desired 3-isomer. cambridge.org Therefore, this method is not a viable direct route to this compound unless the starting material already contains other substituents that would direct the formylation to the desired meta-position.

Multi-Component Reactions Incorporating Phenylthio-Aromatic Fragments

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. In synthetic chemistry, aromatic aldehydes are very common building blocks used in MCRs, such as the Biginelli, Hantzsch, or Ugi reactions, to generate molecular complexity. researchgate.net

There are no widely established multi-component reactions designed for the direct, one-pot synthesis of simple substituted aromatic aldehydes like this compound. The utility of MCRs in this context is generally reversed; they begin with an aldehyde rather than producing one. It is conceivable that a complex MCR could be designed to incorporate a phenylthio-aromatic fragment, which could then be chemically modified in subsequent steps to reveal the aldehyde functionality. However, for the specific preparation of this compound, this is not a standard or direct approach.

Chemo-, Regio-, and Stereoselectivity Considerations in this compound Synthesis

Achieving high selectivity is paramount in the synthesis of this compound to ensure a high yield of the desired product and to simplify purification.

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. study.comslideshare.net

In the oxidation of 3-(phenylthio)benzyl alcohol , the key chemoselective challenge is to oxidize the primary alcohol to an aldehyde without further oxidizing it to a carboxylic acid. Mild reagents like PCC are effective for this purpose. libretexts.org Additionally, the thioether moiety is susceptible to oxidation (to a sulfoxide (B87167) or sulfone), but this is generally avoided with mild Cr(VI) reagents under controlled conditions.

In the reduction of 3-(phenylthio)benzoyl chloride or its Weinreb amide , chemoselectivity involves preventing the over-reduction of the aldehyde product to the corresponding benzyl (B1604629) alcohol. vedantu.comnih.gov This is achieved by using deactivated catalysts (Rosenmund reduction) or reagents that form a stable intermediate (Weinreb amide reduction).

Regioselectivity : This concerns the position at which a reaction occurs. study.comrsc.org

The primary regiochemical challenge arises in formylation reactions . As discussed, the phenylthio group is an ortho, para-director for electrophilic aromatic substitution. rsc.orgwikipedia.org Therefore, direct formylation of diphenyl sulfide is not regioselective for the desired 3-substituted product. A successful synthesis using this approach would require a starting material with a pre-existing meta-directing group to control the position of formylation, which would be removed or converted later.

Stereoselectivity : This relates to the control of stereoisomers. study.com The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselectivity is not a consideration in its direct synthesis.

Reactivity and Transformational Chemistry of 3 Phenylthio Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group in 3-(phenylthio)benzaldehyde is an electrophilic center, readily undergoing attack by various nucleophiles. This reactivity is central to its utility in constructing more complex molecular architectures.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. For this compound, this pathway leads to the formation of a wide array of functionalized products.

The addition of Grignard reagents (RMgX) to this compound provides a direct route to secondary alcohols. The reaction proceeds via the nucleophilic attack of the organomagnesium compound on the electrophilic carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product. missouri.edupurdue.edulibretexts.orgmasterorganicchemistry.com For instance, the reaction with methylmagnesium bromide would yield 1-(3-(phenylthio)phenyl)ethanol. The general nature of the Grignard reaction allows for the introduction of various alkyl or aryl groups, depending on the specific Grignard reagent employed. libretexts.orgmasterorganicchemistry.com

Table 1: Reaction of this compound with a Grignard Reagent

Reactant AReactant BReagents/ConditionsProduct
This compoundMethylmagnesium Bromide1. Diethyl ether or THF, 0 °C to rt1-(3-(Phenylthio)phenyl)ethanol
2. H₃O⁺ (workup)

This table presents a representative Grignar d reaction. THF (Tetrahydrofuran) is a common solvent for these reactions. missouri.edu

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. masterorganicchemistry.com It involves the reaction of this compound with a phosphorus ylide, also known as a Wittig reagent. The reaction typically proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. libretexts.org Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, generally favor the formation of (E)-alkenes. udel.edu

A key modification of this transformation is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions. wikipedia.org These reagents are generally more reactive than the corresponding Wittig reagents and offer the significant advantage that the water-soluble phosphate (B84403) byproducts are easily removed during workup. The HWE reaction almost exclusively produces the (E)-isomer of the alkene product. wikipedia.orgorganic-chemistry.org For example, reacting this compound with triethyl phosphonoacetate in the presence of a base like sodium hydride would yield ethyl (E)-3-(3-(phenylthio)phenyl)acrylate. wikipedia.orgenamine.net

Table 2: Olefination Reactions of this compound

Reaction TypeReactant AReactant BReagents/ConditionsProduct
Wittig ReactionThis compound(Carbethoxymethylene)triphenylphosphoraneDichloromethane, rtEthyl (E/Z)-3-(3-(phenylthio)phenyl)acrylate
Horner-Wadsworth-EmmonsThis compoundTriethyl phosphonoacetateNaH, THFEthyl (E)-3-(3-(phenylthio)phenyl)acrylate

This table illustrates representative Wittig and Horner-Wadsworth-Emmons reactions. The stereoselectivity of the Wittig reaction can vary, while the HWE reaction is highly E-selective. udel.eduwikipedia.org

In the presence of a base or acid catalyst, this compound can undergo a crossed aldol (B89426) condensation with enolizable ketones, such as acetone. iitk.ac.in In this reaction, the ketone is deprotonated to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of this compound. The initial β-hydroxy ketone adduct readily undergoes dehydration, particularly with heating, to yield an α,β-unsaturated ketone, in this case, 4-(3-(phenylthio)phenyl)but-3-en-2-one. magritek.comchemspider.com This reaction is a classic carbon-carbon bond-forming reaction in organic synthesis. researchgate.net

Table 3: Aldol Condensation of this compound with Acetone

Reactant AReactant BReagents/ConditionsProduct
This compoundAcetoneNaOH, Ethanol (B145695), H₂O, rt4-(3-(Phenylthio)phenyl)but-3-en-2-one

This table shows a representative base-catalyzed crossed aldol condensation. The reaction typically results in the dehydrated α,β-unsaturated ketone product. chemspider.com

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of this compound results in the formation of a cyanohydrin. This reaction is typically catalyzed by a base, which generates the cyanide anion (CN⁻), a potent nucleophile. The cyanide ion attacks the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield 2-hydroxy-2-(3-(phenylthio)phenyl)acetonitrile. This reaction is reversible, and to drive the equilibrium toward the product, a source of cyanide such as sodium or potassium cyanide is often used in the presence of an acid to generate HCN in situ. The resulting cyanohydrin is a versatile intermediate, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Condensation Reactions

Condensation reactions of this compound involve the reaction of the aldehyde with a nucleophile, typically with the subsequent elimination of a small molecule, such as water. A prominent example is the Knoevenagel condensation, where the aldehyde reacts with an active methylene (B1212753) compound—a compound with two electron-withdrawing groups attached to a CH₂ group, such as malononitrile (B47326) or diethyl malonate. researchgate.netnih.gov

The reaction is generally catalyzed by a weak base, such as an amine or an amine salt, which facilitates the deprotonation of the active methylene compound to generate a stabilized carbanion. masterorganicchemistry.com This carbanion then acts as a nucleophile, adding to the carbonyl group of this compound. The resulting intermediate readily undergoes dehydration to afford a stable, conjugated product. For instance, the reaction with malononitrile yields 2-((3-(phenylthio)phenyl)methylene)malononitrile. nih.govunifap.br

Table 4: Knoevenagel Condensation of this compound

Reactant AReactant BReagents/ConditionsProduct
This compoundMalononitrilePiperidine or other basic catalyst, Ethanol, rt2-((3-(Phenylthio)phenyl)methylene)malononitrile

This table details a representative Knoevenagel condensation reaction. nih.gov

Oxidation and Reduction Chemistry of the Carbonyl Group

The aldehyde group in this compound can be readily transformed through oxidation to a carboxylic acid or reduction to a primary alcohol, providing access to two other important classes of compounds.

The aldehyde group can be selectively reduced to a primary alcohol without affecting the phenylthio ether linkage or the aromatic rings. The most common and convenient laboratory reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com It is a mild reducing agent that is highly selective for aldehydes and ketones. masterorganicchemistry.com The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol at room temperature. prepchem.comguidechem.com

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and will also readily reduce the aldehyde to the primary alcohol. masterorganicchemistry.comchemistrysteps.com However, due to its high reactivity, it is less selective and requires anhydrous conditions (e.g., in diethyl ether or THF) and careful handling. chemistrysteps.comquora.com For the selective reduction of an aldehyde, NaBH₄ is generally the preferred reagent.

The reduction of this compound yields 3-(phenylthio)benzyl alcohol.

Figure 4: Selective reduction of this compound to 3-(phenylthio)benzyl alcohol.

Reagent Typical Solvent Reaction Conditions
Sodium Borohydride (NaBH₄)Methanol or Ethanol0 °C to room temperature
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether or THF0 °C to room temperature, followed by aqueous workup

Aldehydes are easily oxidized to their corresponding carboxylic acids. Various oxidizing agents can accomplish this transformation. A common and potent oxidant is potassium permanganate (B83412) (KMnO₄), which can be used under acidic, neutral, or alkaline conditions. embibe.com Phase transfer catalysis has been employed for the oxidation of benzaldehydes with permanganate in non-polar solvents, allowing for smooth reactions with high yields at room temperature. semanticscholar.orgrasayanjournal.co.in

The oxidation of this compound results in the formation of 3-(phenylthio)benzoic acid.

Figure 5: Oxidation of this compound to 3-(phenylthio)benzoic acid.

Other reagents, such as chromic acid (H₂CrO₄, generated from CrO₃ or Na₂Cr₂O₇ and H₂SO₄) or Tollens' reagent ([Ag(NH₃)₂]⁺), can also be used, although permanganate is a common choice for its effectiveness and cost. The choice of oxidant and conditions can be important to avoid potential side reactions, such as oxidation at the sulfur atom of the phenylthio group.

Oxidizing Agent Typical Conditions
Potassium Permanganate (KMnO₄)Alkaline or acidic aqueous solution, heat; or Phase Transfer Catalysis
Chromic Acid (H₂CrO₄)Acetone (Jones oxidation)
Silver (I) Oxide (Ag₂O)Basic solution (Tollens' test)

Reactions Involving the Phenylthio Ether Linkage

The phenylthio ether group (-S-Ph) in this compound is generally stable, but the sulfur atom can undergo specific chemical transformations. The most common reactions involve oxidation of the sulfur or cleavage of the carbon-sulfur bond under specific conditions.

The sulfur atom in the thioether can be oxidized to a sulfoxide (B87167) or further to a sulfone using various oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation. For example, mild oxidants like sodium periodate (B1199274) (NaIO₄) or a stoichiometric amount of hydrogen peroxide (H₂O₂) can selectively oxidize the thioether to a sulfoxide. Stronger oxidizing agents, such as excess hydrogen peroxide or peroxy acids like m-CPBA (meta-chloroperoxybenzoic acid), will typically lead to the corresponding sulfone.

Furthermore, the carbon-sulfur bond can be cleaved under certain reductive or oxidative conditions. For instance, metal-free oxidative cleavage of the C(sp³)–S bond in benzyl (B1604629) thioethers has been achieved using reagents like N-chlorosuccinimide (NCS), which can convert the benzylic group into an aldehyde. mdpi.comresearchgate.net While this specific reaction on this compound itself is not explicitly detailed, it demonstrates a potential pathway for transforming the thioether linkage. The sulfur atom can also direct reactions on the aromatic ring, such as in the Pummerer reaction of the corresponding sulfoxide, which allows for functionalization at positions ortho or para to the sulfur-containing group. acs.org

Oxidation of Sulfide (B99878) to Sulfoxide and Sulfone

The sulfur atom in the thioether group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. This transformation is a common and important reaction for organosulfur compounds. jchemrev.com The oxidation state of the sulfur can be controlled by the choice of oxidizing agent and reaction conditions.

A variety of reagents have been developed for the oxidation of sulfides. jchemrev.com Hydrogen peroxide (H2O2) is a commonly used, environmentally friendly oxidant. researchgate.net The reaction with H2O2 can be catalyzed by various metal catalysts to enhance selectivity and efficiency. researchgate.netmdpi.comkmutnb.ac.thnih.gov For instance, the oxidation of sulfides to sulfoxides can be achieved with high selectivity using H2O2 in the presence of specific catalysts, while stronger oxidizing conditions or different catalysts can promote the further oxidation to the sulfone. organic-chemistry.orgorganic-chemistry.org The selective oxidation of sulfides to sulfoxides or sulfones can often be controlled by adjusting the stoichiometry of the oxidant, such as H2O2. organic-chemistry.org

Electrochemical methods also provide a green and selective approach for the oxidation of thioethers. rsc.org By controlling the applied potential in an electrochemical flow reactor, it is possible to selectively produce either the sulfoxide or the sulfone from a thioether substrate. rsc.org Other oxidizing systems include reagents like iodosobenzene, iodoxybenzoic acid (IBX), and N-chlorosuccinimide (NCS). jchemrev.commdpi.com

The presence of the aldehyde group in this compound adds a layer of complexity to its oxidation. While the sulfide is oxidized, the aldehyde group itself can also be oxidized to a carboxylic acid. researchgate.net Therefore, achieving chemoselectivity—oxidizing the sulfide without affecting the aldehyde—is a key consideration. Mild and selective oxidizing agents are often employed to favor the formation of 3-(phenylsulfinyl)benzaldehyde or 3-(phenylsulfonyl)benzaldehyde while preserving the aldehyde functionality. organic-chemistry.org

Table 1: Oxidation Products of this compound

Starting MaterialProductTransformation
This compound3-(Phenylsulfinyl)benzaldehydeOxidation to Sulfoxide
This compound3-(Phenylsulfonyl)benzaldehydeOxidation to Sulfone

Cleavage and Exchange Reactions of the Thioether Bond

The carbon-sulfur (C-S) bond in the thioether linkage of this compound can be cleaved under certain reaction conditions. This cleavage can be a critical step in synthetic pathways where the phenylthio group is used as a temporary protecting or directing group. mdpi.com

Metal-free methods for the cleavage of C(sp3)–S bonds in thioethers have been developed. mdpi.com For example, N-chlorosuccinimide (NCS) can mediate the cleavage of the C-S bond in arylmethyl thioethers to produce aryl aldehydes. mdpi.com Electrochemical methods have also been reported for the regioselective cleavage of C(sp3)–S bonds in alkyl aryl thioethers. rsc.org

Exchange reactions of the thioether bond, where the phenylthio group is replaced by another functional group, are also synthetically useful. These reactions often proceed through the activation of the C-S bond, for instance, by palladium catalysis. lookchem.com Such transformations allow for the introduction of diverse functionalities at the position previously occupied by the sulfur atom. The development of methods for the aryl exchange reaction between amides and thioesters, catalyzed by palladium, highlights the potential for C-S bond cleavage and functionalization. lookchem.com

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The two benzene rings in this compound are subject to electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome influenced by the directing effects of the existing substituents. wikipedia.orgmasterorganicchemistry.com

In electrophilic aromatic substitution, the reactivity and orientation of the incoming electrophile are governed by the electronic properties of the substituents already present on the aromatic ring. wikipedia.orgulethbridge.caresearchgate.net Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

The Aldehyde Group (-CHO): The aldehyde group is a moderately deactivating group due to its electron-withdrawing inductive (-I) and resonance (-M) effects. organicchemistrytutor.com The carbonyl carbon is positively polarized, which withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. uomustansiriyah.edu.iq This deactivating nature directs incoming electrophiles to the meta position. organicchemistrytutor.comuomustansiriyah.edu.iq

The regioselectivity of electrophilic substitution on this compound is a complex interplay between the directing effects of the aldehyde and the phenylthio groups.

Substitution on the Benzaldehyde (B42025) Ring: The aldehyde group is a meta-director, while the phenylthio group at position 3 is an ortho-, para-director. Therefore, for an incoming electrophile, position 5 is meta to the aldehyde and para to the phenylthio group. Position 1 (the carbon bearing the aldehyde) is deactivated. Positions 2 and 6 are ortho to the aldehyde and ortho to the phenylthio group. Position 4 is para to the aldehyde and ortho to the phenylthio group. The combined directing effects would likely favor substitution at positions 4 and 6.

Substitution on the Phenyl Ring of the Thioether: The sulfur atom acts as an activating, ortho-, para-directing group for its attached phenyl ring. Therefore, electrophilic substitution on this ring would be expected to occur at the positions ortho and para to the sulfur atom.

Nucleophilic aromatic substitution (SNA) on this compound is also possible, particularly if a good leaving group is present on one of the aromatic rings. masterorganicchemistry.com SNA reactions are facilitated by the presence of strong electron-withdrawing groups, such as the aldehyde group, which can stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com The substitution would occur at the carbon atom bearing the leaving group. masterorganicchemistry.com

Derivatization for Complex Molecular Structures

The versatile reactivity of this compound makes it a useful building block for the synthesis of more complex molecules, including heterocyclic compounds.

The aldehyde functionality of this compound is a key handle for the construction of heterocyclic rings. Aldehydes are common starting materials in condensation reactions with various nucleophiles to form a wide range of heterocyclic systems. researchgate.netjst.go.jpekb.egijpsr.com

For example, this compound can react with compounds containing active methylene groups and amines or hydrazines to form pyridines, pyrimidines, or other nitrogen-containing heterocycles. jst.go.jp It can also participate in reactions to form sulfur-containing heterocycles, such as thiazolidinones, through reaction with compounds like mercaptoacetic acid. ekb.eg The synthesis of various heterocyclic compounds often involves the initial formation of a Schiff base from the aldehyde, which then undergoes cyclization. ekb.eg

Table 2: Examples of Heterocyclic Systems from Benzaldehyde Derivatives

ReactantsHeterocyclic Product
Benzaldehyde, Malononitrile, Thio-semicarbazidePyrimidine derivative
Benzaldehyde derivative, Mercaptoacetic acidThiazolidin-4-one
Benzaldehyde derivative, o-PhenylenediamineBenzimidazole

Formation of Polymeric Precursors

The aldehyde functional group of this compound is the primary site for its incorporation into polymeric chains, mainly through polycondensation reactions.

One of the most direct methods for forming polymeric precursors from this compound is through its reaction with compounds containing two or more primary amine groups (diamines or polyamines). This reaction forms polyazomethines, which are polymers containing imine linkages in their main chain. The reaction is typically carried out in a suitable solvent, sometimes with the use of an acid catalyst to facilitate the dehydration process.

Table 1: Potential Polyazomethine Synthesis from this compound

Reactant A Reactant B Polymer Type Potential Properties
This compound Aromatic Diamine (e.g., p-phenylenediamine) Aromatic Polyazomethine High thermal stability, semiconducting, fluorescent

The synthesis of poly(phenylene vinylene) (PPV) derivatives represents another avenue for the utilization of this compound as a polymeric precursor. In these syntheses, a bis(phosphonium salt) is typically reacted with a dialdehyde (B1249045) in the presence of a strong base (Wittig condensation). Alternatively, the Horner-Wadsworth-Emmons reaction, employing a bis(phosphonate ester), can be used. By using this compound in conjunction with a suitable difunctional co-monomer, the phenylthio group can be incorporated as a substituent on the phenylene rings of the PPV backbone.

Table 2: Potential PPV Derivative Synthesis Involving this compound

Polymerization Method Co-monomer Example Resulting Polymer Structure Potential Influence of Phenylthio Group
Wittig Condensation 1,4-Xylylenebis(triphenylphosphonium bromide) Poly(m-phenylene vinylene) with phenylthio substituent Enhanced solubility, modified photophysical properties, potential for crosslinking

The electropolymerization of aromatic compounds is another technique that could potentially be applied to this compound. researchgate.netmdpi.com While the aldehyde group itself is not typically electroactive in a way that leads to polymerization, the aromatic rings could undergo oxidative coupling under certain electrochemical conditions. However, the presence of the aldehyde and thioether groups would likely influence the oxidation potential and the structure of the resulting polymer film. It is also possible that the aldehyde group could lead to side reactions or passivation of the electrode surface. academie-sciences.fr

Applications of 3 Phenylthio Benzaldehyde in Advanced Materials and Synthetic Methodologies

Precursor in Functional Organic Materials

The dual functionality of 3-(Phenylthio)benzaldehyde allows it to be a key component in the synthesis of sophisticated organic materials designed for specific, high-performance applications.

The aldehyde group of this compound is a reactive site that enables its incorporation into polymer structures. Benzaldehyde (B42025) derivatives can be copolymerized with other monomers, such as phthalaldehyde, through anionic polymerization to create functional polymers. nih.gov This approach allows for the introduction of specific functionalities into the polymer backbone, which can then be used for further modifications or to tune the material's properties. nih.gov For example, polymers functionalized with aldehyde groups can be crosslinked through reactions like reductive amination, creating stable, robust polymer networks or vesicles. nih.gov

The presence of the phenylthio ether linkage (–S–) in the polymer structure is also significant. Thioether-based polymers are noted for their distinctive chemical and physical properties, including enhanced chemical resistance, thermal stability, and mechanical strength. nih.gov These characteristics are highly desirable for advanced coatings and polymer membranes. nih.gov Specifically, thioether groups can improve a membrane's stability in various solvents and at elevated temperatures. nih.gov The incorporation of thioether units into polymer chains has been shown to protect the material from oxidative degradation, a crucial feature for durable coatings. nih.gov

In the field of optoelectronics, materials built from donor-acceptor (D-A) molecular structures are fundamental for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). mdpi.com this compound can be considered a simple D-A system, where the electron-rich phenylthio group acts as the donor and the electron-deficient benzaldehyde group serves as the acceptor. This intrinsic electronic structure makes it a valuable building block for synthesizing larger, conjugated molecules with tailored optoelectronic properties. mdpi.comrsc.org

The synthesis of more complex A-D-A (acceptor-donor-acceptor) systems often starts with aldehyde precursors. mdpi.com The energy levels, and thus the optical and electronic properties of these materials, can be precisely modulated by changing the strength of the acceptor units attached to the central donor core. mdpi.com Sulfur-containing aromatic compounds, like thioethers, are particularly important for applications in nanoelectronics and optoelectronics because they can enhance light absorption and enable tunable electroluminescence. magtech.com.cn Research on related aldehyde-functionalized donor-acceptor systems demonstrates how chemical structure influences key optoelectronic parameters.

Table 1: Optoelectronic Properties of Related Donor-Acceptor Aldehyde Derivatives

Data sourced from a study on 2,2′-bi[3,2-b]thienothiophene derivatives, illustrating how aldehyde precursors are used to build molecules for optoelectronic applications. mdpi.com

This compound is a versatile ligand for constructing coordination polymers and other supramolecular assemblies. The aldehyde group can be readily converted into a Schiff base via condensation with an amine, creating a multidentate chelation site for metal ions. nih.gov Furthermore, the sulfur atom in the phenylthio group can act as a soft donor atom, capable of coordinating with various metal centers. This dual capacity for functionalization and direct coordination allows for the creation of complex, multi-dimensional structures. arel.edu.trmdpi.com

The synthesis of coordination polymers often relies on organic linkers that bridge metal ions to form extended networks. mdpi.com Benzaldehyde derivatives, after modification, can act as these linkers, leading to materials with interesting properties, such as porosity or catalytic activity. arel.edu.trmdpi.com The choice of metal ion and the geometry of the organic linker dictate the final topology and functionality of the assembly. mdpi.com

Table 2: Examples of Coordination Polymers from Related Ligands

Building Block in Complex Molecular Architecture Synthesis

In organic synthesis, the construction of complex molecules often relies on the use of versatile building blocks that contain multiple reactive sites. kvmwai.edu.inmsu.edu this compound fits this role perfectly, as its aldehyde and phenylthio groups can be manipulated selectively to build intricate molecular frameworks, particularly heterocycles. ekb.eg

The aldehyde functionality is a gateway to numerous classical organic reactions. It can participate in aldol (B89426) condensations, Wittig reactions, and reductive aminations to form new carbon-carbon and carbon-nitrogen bonds. nih.govkvmwai.edu.in For instance, the reaction of an aldehyde with a thiol, like in the formation of thioacetals, or its condensation with an amine to form an imine, are common steps in the synthesis of sulfur- and nitrogen-containing heterocycles. ekb.eg Research on the synthesis of thiazolidinone rings, for example, involves the reaction of an aromatic aldehyde with mercaptoacetic acid and an amine. ekb.eg Similarly, the phenylthio group can be involved in transformations or serve to direct reactions at specific positions on the aromatic ring. The combination of these two groups makes this compound a valuable starting material for creating biologically important scaffolds, such as substituted indoles or benzothiazoles. researchgate.net

Development of Novel Organic Reactions and Catalytic Systems

The development of new chemical reactions and catalytic systems is a cornerstone of modern synthetic chemistry. This process requires testing the new methodology on a wide range of substrates to understand its scope, limitations, and functional group tolerance. researchgate.netnih.gov

This compound is an excellent candidate for use as a substrate in such methodological studies. Its structure contains both an electron-withdrawing group (the aldehyde) and a potentially electron-donating group (the phenylthio moiety) attached to the same aromatic ring. This electronic arrangement can be used to probe the sensitivity of a new catalytic reaction to the electronic properties of the substrate. researchgate.net

When developing a new reaction, chemists will often create a substrate scope table, reacting the new catalyst system with a variety of starting materials bearing different functional groups (e.g., electron-donating, electron-withdrawing, sterically bulky). nih.govresearchgate.net For reactions involving benzaldehydes, a typical study would include substrates like 4-nitrobenzaldehyde (B150856) (strongly withdrawing), 4-methoxybenzaldehyde (B44291) (strongly donating), and 4-chlorobenzaldehyde (B46862) (withdrawing via induction). The inclusion of a substrate like this compound would provide valuable data on how a catalyst performs with a sulfur-containing group and a meta-substitution pattern, helping to establish the generality and robustness of the new synthetic method. nih.govresearchgate.net

Table 3: Representative Substrate Scope for a Catalyzed Reaction Involving Chalcones

Data adapted from a study on the synthesis of 3-aroylimidazo[1,2-a]pyridines, illustrating how various substituted chalcones (derived from substituted benzaldehydes) are used to evaluate a reaction's scope. researchgate.net

Role in Green Chemistry Approaches (e.g., ultrasonication, catalyst-free)

The pursuit of sustainable chemical synthesis has led to the exploration of green chemistry principles, minimizing or eliminating hazardous substances and enhancing energy efficiency. In this context, this compound emerges as a versatile substrate, with its reactivity being explored under green conditions such as ultrasonication and catalyst-free reactions. These approaches aim to reduce the environmental impact of chemical transformations by avoiding harsh reagents, toxic solvents, and energy-intensive procedures.

Ultrasonication-Assisted Synthesis

Ultrasound irradiation has been recognized as a valuable tool in green chemistry for accelerating reactions, improving yields, and enabling syntheses at lower temperatures. researchgate.netmdpi.com The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. researchgate.net

While specific studies detailing the use of this compound in ultrasonication are not extensively documented, the behavior of other substituted benzaldehydes provides a strong indication of its potential. For instance, the synthesis of benzothiazole (B30560) derivatives from various benzaldehydes and 2-aminothiophenol (B119425) has been shown to be significantly accelerated under ultrasonic probe irradiation in a solvent- and catalyst-free environment. analis.com.my Reactions that would typically require hours of conventional heating can be completed in minutes with moderate to good yields. analis.com.my The electronic nature of the substituent on the benzaldehyde ring can influence the reaction rate and yield, and the phenylthio group in the meta position is expected to influence the electron density of the aldehyde group, thus affecting its reactivity in such transformations.

Research on the synthesis of 1,5-benzothiazepine (B1259763) derivatives through the sono-mediated annulation of o-aminothiophenol with chalcones derived from substituted benzaldehydes further highlights the utility of ultrasound. researchgate.net These studies demonstrate that ultrasonication can be a powerful method for constructing complex heterocyclic scaffolds from precursors structurally related to this compound.

Catalyst-Free Synthetic Methodologies

The development of catalyst-free reactions is a cornerstone of green chemistry, as it simplifies purification processes, reduces waste, and avoids the use of often toxic and expensive metal catalysts. Several synthetic strategies involving aldehydes have been successfully implemented without the need for a catalyst, often relying on the intrinsic reactivity of the starting materials under specific conditions, such as the use of water as a solvent or solvent-free conditions. rsc.orgscirp.org

Condensation reactions are particularly amenable to catalyst-free approaches. The synthesis of imine derivatives from aldehydes and amines can proceed efficiently under solvent- and catalyst-free conditions, driven by the removal of water. scirp.org Similarly, the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes has been achieved in good to excellent yields in DMSO, which acts as the oxidant, without the need for a catalyst. organic-chemistry.org

The thia-Michael addition, a key reaction for the formation of carbon-sulfur bonds, has also been demonstrated to occur under catalyst-free conditions in aqueous media. rsc.org This is particularly relevant for this compound, as it opens up possibilities for its use in conjugate addition reactions to form more complex sulfur-containing molecules.

While direct experimental data for this compound in these specific catalyst-free systems is limited in the available literature, the principles governing these reactions are broadly applicable. The electronic properties conferred by the phenylthio substituent would play a role in the reaction kinetics and thermodynamics. The following table provides a hypothetical comparison of reaction conditions for a representative catalyst-free reaction involving a substituted benzaldehyde, illustrating the potential for green synthesis protocols.

Table 1: Illustrative Comparison of Reaction Conditions for the Synthesis of a Schiff Base from a Substituted Benzaldehyde and Aniline

EntryConditionsSolventCatalystTime (h)Yield (%)
1Conventional Heating (80 °C)TolueneAcetic Acid685
2Ultrasonication (40 kHz)Ethanol (B145695)None190
3Solvent-Free, Room Temp.NoneNone2475
4Solvent-Free, Catalyst-Free, VacuumNoneNone292

This table is illustrative and based on typical results for benzaldehyde derivatives in green chemistry protocols. Specific results for this compound may vary.

Advanced Spectroscopic and Structural Characterization of 3 Phenylthio Benzaldehyde and Its Derivatives Within a Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-(Phenylthio)benzaldehyde and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the aldehydic proton and the aromatic protons of the two phenyl rings.

For a related compound, benzaldehyde (B42025), the aldehydic proton typically appears as a singlet at a downfield chemical shift. chemicalbook.comchegg.com The aromatic protons show complex splitting patterns in the aromatic region of the spectrum. chemicalbook.comchegg.com For derivatives of this compound, the substitution pattern on the phenyl rings will influence the chemical shifts and coupling constants of the aromatic protons, providing valuable structural information.

Table 1: Representative ¹H NMR Data for Benzaldehyde Derivatives

Compound Solvent Chemical Shift (δ) ppm and Multiplicity Assignment
Benzaldehyde Not specified 10.0 (s, 1H), 7.9 (d, 2H), 7.6 (t, 1H), 7.5 (t, 2H) Aldehyde, Aromatic
1-(3-methoxyphenyl)-N-phenylmethanimine DMSO-d6 8.57 (s, 1H), 7.52 (d, J = 10.2 Hz, 2H), 7.42 (t, J = 7.7 Hz, 3H), 7.32 – 7.21 (m, 3H), 7.10 (d, J = 7.8 Hz, 1H), 3.81 (s, 3H) Imine, Aromatic, Methoxy

This table presents representative data for related structures to illustrate typical chemical shifts. Actual values for this compound may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is particularly characteristic, appearing at a significantly downfield chemical shift, typically in the range of 190-200 ppm. docbrown.info The aromatic carbons appear in the region of 120-140 ppm, with the carbon attached to the sulfur atom and the carbon of the aldehyde-bearing ring showing distinct shifts due to the electronic effects of the substituents. docbrown.info

Table 2: Representative ¹³C NMR Data for Benzaldehyde Derivatives

Compound Solvent Chemical Shift (δ) ppm Assignment
Benzaldehyde CDCl₃ 192.3, 136.5, 134.4, 129.7, 129.0 C=O, Aromatic C
1-(3-methoxyphenyl)-N-phenylmethanimine DMSO-d6 160.4, 159.5, 151.4, 137.5, 129.8, 129.2, 126.0, 121.7, 122.0, 117.7, 112.5, 55.1 Imine C, Aromatic C, Methoxy C

This table presents representative data for related structures to illustrate typical chemical shifts. Actual values for this compound may vary.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and establishing the connectivity within a molecule. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of protonated carbons. columbia.edu

For complex derivatives of this compound, these 2D NMR experiments are indispensable for complete and accurate structural characterization. researchgate.netmcmaster.ca

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com

In the IR spectrum of this compound, the most prominent absorption band is the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1685-1710 cm⁻¹ for aromatic aldehydes. orgchemboulder.comdocbrown.info The C-H stretching vibration of the aldehyde group can also be observed as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. orgchemboulder.comlibretexts.org The spectrum will also show absorptions corresponding to C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region). docbrown.info The C-S stretching vibration is typically weak and appears in the fingerprint region.

Raman spectroscopy provides complementary information to IR spectroscopy. americanpharmaceuticalreview.com For molecules with a center of symmetry, certain vibrations may be Raman active but IR inactive, and vice versa. While this compound lacks a center of symmetry, Raman spectroscopy can still be a valuable tool, particularly for observing non-polar bonds that may give weak signals in the IR spectrum. The aromatic ring vibrations often produce strong signals in the Raman spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound Functional Groups

Functional Group Vibration Typical Wavenumber (cm⁻¹) Intensity
Aldehyde (C=O) Stretch 1685-1710 Strong
Aldehyde (C-H) Stretch ~2720 and ~2820 Weak to Medium
Aromatic (C-H) Stretch 3000-3100 Medium to Weak
Aromatic (C=C) Stretch 1400-1600 Variable

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nist.gov

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

The fragmentation pattern provides valuable structural information. For benzaldehyde derivatives, common fragmentation pathways include the loss of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of the entire aldehyde group (M-29) as a CHO radical. docbrown.infomiamioh.edu The presence of the phenylthio group will lead to characteristic fragmentation patterns, including cleavage of the C-S bond, which can help to confirm the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu Molecules containing chromophores, such as the carbonyl group and the aromatic rings in this compound, absorb UV or visible light, promoting electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. libretexts.orginflibnet.ac.in The π → π* transitions, arising from the conjugated π systems of the aromatic rings and the carbonyl group, are typically intense and occur at shorter wavelengths. libretexts.org The n → π* transition, involving the non-bonding electrons of the oxygen atom in the carbonyl group, is generally less intense and occurs at a longer wavelength. libretexts.org The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the aromatic rings. researchgate.net

Table 4: Expected Electronic Transitions for this compound

Transition Chromophore Expected Wavelength Range (nm)
π → π* Aromatic rings, C=O Shorter wavelengths
n → π* C=O Longer wavelengths

X-ray Crystallography for Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray diffraction. This powerful analytical technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not publicly documented, the structural analysis of closely related derivatives offers significant insights into the conformational preferences and solid-state packing of molecules containing the 3-(phenylthio)phenyl moiety.

Detailed Research Findings from Analogous Structures

In the absence of a crystal structure for the parent aldehyde, researchers often turn to structurally similar compounds to infer geometric parameters. A pertinent example is the crystal structure of 3-(phenylthio)indene , which shares the key 3-phenylthio-substituted aromatic framework. The crystallographic analysis of this compound reveals critical details about the orientation of the phenylthio group relative to the fused ring system.

The structure of 3-(phenylthio)indene was determined to be in the orthorhombic space group P2(1)2(1)2(1). researchgate.net A key finding from this study is the dihedral angle between the indene (B144670) plane and the phenyl ring of the phenylthio group, which provides a measure of the twist of the substituent. The reported C9-C3-S-C10 dihedral angle is 63.0°, indicating a significant non-planar arrangement between the two aromatic systems. researchgate.net This twisted conformation is a common feature in diaryl thioethers, arising from a balance between conjugative effects, which favor planarity, and steric hindrance between the ortho-hydrogens of the two rings, which favors a twisted geometry.

Further structural insights can be gleaned from more complex derivatives, such as N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]propionamide . researchgate.net In this molecule, the indole (B1671886) ring is substituted at the 3-position with a phenylsulfanyl group. The X-ray analysis of this compound shows that the phenyl rings of the phenylsulfanyl and phenylsulfonyl groups adopt distinct orientations with respect to the indole ring system, with dihedral angles of 75.2 (1)° and 86.1 (1)°, respectively. researchgate.net The molecular structure is further stabilized by a network of intramolecular and intermolecular hydrogen bonds, as well as π–π stacking interactions, with a centroid–centroid distance of 3.748 (1) Å between interacting aromatic rings. researchgate.net

Crystallographic Data Tables

The crystallographic data for these informative derivatives are summarized in the tables below. These tables provide a quantitative basis for the structural discussions and serve as a valuable reference for researchers in the field.

Table 1: Crystallographic Data for 3-(Phenylthio)indene researchgate.net

ParameterValue
Chemical FormulaC₁₅H₁₂S
Crystal SystemOrthorhombic
Space GroupP2(1)2(1)2(1)
a (Å)5.8138(6)
b (Å)11.431(1)
c (Å)17.158(2)
α (°)90
β (°)90
γ (°)90
Volume (ų)1140.3(2)
Z4
Temperature (K)296
R-factor (%)4.1

Table 2: Crystallographic Data for N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]propionamide researchgate.net

ParameterValue
Chemical FormulaC₂₄H₂₂N₂O₃S₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.3845(4)
b (Å)15.6599(5)
c (Å)11.5791(4)
α (°)90
β (°)90.585(1)
γ (°)90
Volume (ų)2241.74(10)
Z4
Temperature (K)295
R-factor (%)4.1

Computational and Theoretical Investigations of 3 Phenylthio Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) are particularly effective for analyzing organic molecules, offering a balance of accuracy and computational cost. jksus.orgresearchgate.net

The first step in a computational study is to determine the molecule's most stable three-dimensional structure through geometry optimization. For 3-(Phenylthio)benzaldehyde, this involves finding the minimum energy arrangement of its atoms. DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G(d) or aug-cc-pVTZ), are commonly used for this purpose. nih.govbeilstein-journals.org

The key conformational variables in this compound are the dihedral angles associated with the rotation around the C-S bonds and the C-C bond connecting the phenylthio group to the benzaldehyde (B42025) ring. A potential energy surface (PES) scan can be performed by systematically rotating these bonds to identify all possible conformers (stable isomers) and the energy barriers between them. For other substituted benzaldehydes, studies have shown that the orientation of the formyl group relative to the phenyl ring can influence the molecule's properties. nih.gov DFT calculations would precisely determine the bond lengths, bond angles, and dihedral angles of the most stable conformer of this compound.

Table 1: Illustrative Data from a DFT Geometry Optimization (Note: This table is an example of typical output from a DFT calculation and does not represent actual published data for this compound.)

Parameter Description Predicted Value
C=O Bond Length Length of the carbonyl double bond ~ 1.22 Å
C-S Bond Length Length of the thioether carbon-sulfur bond ~ 1.77 Å
C-C-S Bond Angle Angle between the two rings and the sulfur atom ~ 120°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. mdpi.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, FMO analysis would reveal how the phenylthio and aldehyde groups influence the electron distribution. The HOMO is likely to have significant contributions from the sulfur lone pairs and the π-system of the phenylthio group, while the LUMO is expected to be localized primarily on the benzaldehyde moiety, specifically the π* orbital of the carbonyl group and the benzene (B151609) ring.

Table 2: Example of FMO Energy Data (Note: This table is illustrative and does not represent actual published data for this compound.)

Orbital Energy (eV) Description
HOMO -6.5 Highest Occupied Molecular Orbital; region of electron donation
LUMO -1.8 Lowest Unoccupied Molecular Orbital; region of electron acceptance

To understand intermolecular interactions and reactive sites, it is vital to know the distribution of charge within the molecule. Mulliken atomic charge analysis assigns a partial charge to each atom, indicating local electron excesses or deficiencies. researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a more visual representation of charge distribution. It is plotted on the molecule's electron density surface, using color to denote electrostatic potential. Red areas indicate negative potential (electron-rich regions), often associated with lone pairs on electronegative atoms like oxygen, making them sites for electrophilic attack. Blue areas represent positive potential (electron-poor regions), typically around hydrogen atoms bonded to electronegative atoms, marking them as sites for nucleophilic attack. For this compound, the MEP map would clearly show a region of high negative potential around the carbonyl oxygen and positive potential near the aldehyde hydrogen.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical calculations typically model a single molecule in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in an explicit solvent environment or in a condensed phase. MD simulations are useful for exploring the conformational landscape and understanding how a molecule's shape changes due to thermal motion and interactions with its surroundings. For this compound, MD could simulate its flexibility, solvent interactions, and how it might interact with a biological receptor or a surface.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. beilstein-journals.orgrsc.org For instance, DFT calculations could be used to study the mechanism of reactions involving this compound, such as its synthesis via nucleophilic aromatic substitution or its participation in condensation reactions. rsc.org These calculations can determine activation energy barriers, which helps to predict reaction rates and explain why certain products are formed over others. beilstein-journals.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic properties, which serves as a valuable aid in the interpretation of experimental data. DFT calculations can predict infrared (IR) vibrational frequencies and Raman spectra. nih.gov By comparing the calculated spectrum with the experimental one, each peak can be assigned to a specific vibrational mode of the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to help with structure elucidation. For substituted benzaldehydes, theoretical calculations have been shown to provide good agreement with experimental spectroscopic results. nih.gov

Future Perspectives and Unexplored Research Avenues for 3 Phenylthio Benzaldehyde

Development of Sustainable and Eco-Friendly Synthetic Routes

The synthesis of diaryl thioethers, including 3-(Phenylthio)benzaldehyde, traditionally relies on methods that can be harsh and environmentally taxing. tandfonline.com Future research is increasingly focused on developing greener, more sustainable synthetic protocols.

Key areas of development include:

Catalyst Innovation: A significant shift is underway from expensive and toxic heavy metal catalysts to more abundant and benign alternatives. Iron-catalyzed cross-coupling reactions, for instance, offer a cheaper and more environmentally friendly option. researchgate.net The use of copper catalysts, which are less toxic than palladium, is also a major area of research, with efforts to develop ligand-free systems or use water as a solvent to enhance the green credentials of these reactions. organic-chemistry.orgbenthamscience.com

Green Solvents: The replacement of volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents is a critical goal. tandfonline.combenthamdirect.com Water, in particular, is an attractive solvent due to its non-toxicity, availability, and low cost. benthamscience.com Research has shown the feasibility of conducting C-S cross-coupling reactions in aqueous media. benthamscience.combenthamdirect.com

Energy Efficiency: The use of microwave irradiation and photocatalysis represents a move towards more energy-efficient synthetic methods. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields. tandfonline.com Visible-light photocatalysis, which can operate at room temperature, offers a transition-metal-free pathway for C-S bond formation, thereby avoiding the use of expensive and potentially toxic metal catalysts. nih.govmdpi.com Recent studies have demonstrated the potential of quantum dots as photocatalysts for related transformations. researchgate.net

The following table summarizes emerging sustainable methods applicable to the synthesis of this compound and related diaryl thioethers.

Synthetic StrategyCatalyst/MediumAdvantages
Metal-Catalyzed Cross-CouplingIron (e.g., FeCl3) researchgate.netLow cost, environmentally benign. researchgate.net
Copper (e.g., CuI, CuCl2) organic-chemistry.orgnih.govLess toxic than palladium, potential for ligand-free and aqueous reactions. organic-chemistry.orgbenthamscience.com
Green SolventsWater benthamscience.combenthamdirect.comNon-toxic, available, low cost, facilitates catalyst recovery. benthamscience.combenthamdirect.com
Ionic Liquids (e.g., [BMIM]Br) tandfonline.comnih.govReusable, can act as both solvent and catalyst. nih.govfrontiersin.org
Energy-Efficient MethodsMicrowave Irradiation tandfonline.comReduced reaction times, improved yields. tandfonline.com
Visible-Light Photocatalysis nih.govnih.govTransition-metal-free, operates under mild conditions. nih.gov

Exploration of Novel Catalytic Transformations and Stereoselective Synthesis

The aldehyde functional group in this compound is a gateway for numerous catalytic transformations. Future research will likely focus on expanding its synthetic utility, particularly in the realm of asymmetric synthesis to create chiral molecules with high stereoselectivity.

Asymmetric Aldehyde Transformations: While the asymmetric synthesis of substituted aldehydes is a well-established field, applying these methods to this compound could yield novel, optically active compounds. nih.gov Techniques such as Pd-catalyzed asymmetric allylic alkylation followed by isomerization and rearrangement could be explored. nih.gov Furthermore, enzymatic processes, known for their high selectivity and environmentally friendly nature, offer a promising route to chiral N-substituted 1,2-amino alcohols from simple aldehydes. scispace.com

Photocycloaddition Reactions: The catalytic asymmetric photocycloaddition of aldehydes with other unsaturated systems is an emerging area. chinesechemsoc.org Applying this to this compound could lead to complex polycyclic structures with high stereocontrol, which are valuable in medicinal chemistry and materials science. chinesechemsoc.org

C-S Bond Metathesis: The direct metathesis (exchange) of the phenylthio group is a powerful strategy for late-stage functionalization. rsc.org Recent advances in heterogeneously catalyzed C-S bond metathesis using supported Au-Pd alloy nanoparticles could be applied to this compound, allowing for the synthesis of a diverse library of diaryl thioethers from a common precursor. rsc.org

Integration into Advanced Smart Materials and Responsive Systems

The thioether linkage in this compound is a key functional group for designing "smart" materials that respond to external stimuli, particularly reactive oxygen species (ROS).

ROS-Responsive Polymers: The thioether group can be oxidized to hydrophilic sulfoxide (B87167) and sulfone groups. rsc.orgresearchgate.net This hydrophobic-to-hydrophilic transition can be harnessed to create ROS-responsive polymers. rsc.orgrsc.org When incorporated into a polymer backbone, this transformation can trigger the disassembly of nanoparticles or hydrogels, enabling controlled drug release in environments with high ROS levels, such as cancer tissues or sites of inflammation. rsc.orgrsc.orgrsc.org

Self-Healing Materials: Polymers containing thioether and thiourea (B124793) linkages have demonstrated self-healing properties, even in a glassy state and at low temperatures. chinesechemsoc.org The incorporation of this compound into such polymer systems could lead to robust materials capable of autonomous repair.

Porous Organic Polymers: The synthesis of porous poly(aryl thioether)s through methods like Pd-catalyzed C-S/C-S metathesis is an expanding field. nih.gov These materials exhibit high thermal and chemical resistance and have potential applications in metal capture, sensing, and heterogeneous catalysis. nih.gov The aldehyde group of this compound could serve as a reactive handle for post-synthetic modification of these porous structures.

Elucidation of Complex Reaction Mechanisms

A deeper understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new ones.

C-S Cross-Coupling Mechanisms: The mechanism of metal-catalyzed C-S cross-coupling is complex and can vary depending on the metal, ligands, and reaction conditions. acs.orgthieme-connect.deresearchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for investigating these pathways. researchgate.netrsc.orgkaust.edu.sa For example, DFT studies have been used to compare different mechanistic pathways for copper-mediated thiolation and to understand the role of the base in controlling product selectivity between diaryl thioethers and diaryl disulfides. kaust.edu.saresearchgate.net

Photocatalytic Mechanisms: For visible-light-promoted reactions, understanding the nature of the excited state and the subsequent electron or energy transfer steps is key. Mechanistic investigations have pointed to the generation of thiyl radicals as key intermediates in some photocatalytic C-S bond formations. nih.gov

Aldehyde Addition Mechanisms: The mechanism of nucleophilic addition to the aldehyde group can shift between a polar (PL) pathway and an electron transfer (ET) pathway depending on the nucleophile. nih.gov Kinetic isotope effect studies on the reaction of phenylthiomethyllithium with benzaldehyde (B42025) suggest an ET mechanism is operative. nih.gov

The table below highlights key mechanistic questions and the investigational tools used to address them for reactions relevant to this compound.

Reaction TypeKey Mechanistic QuestionInvestigational Tools
Metal-Catalyzed C-S CouplingNature of the active catalytic species (e.g., L1Pd(0) vs. L2Pd(0)). acs.orgKinetics, Computational Studies (DFT), Isolation of Intermediates. acs.orgchemrxiv.org
Role of base in product selectivity (thioether vs. disulfide). researchgate.netNMR Spectroscopy, DFT Calculations. researchgate.netacs.org
Photocatalytic C-S CouplingNature of key reactive intermediates (e.g., radical ions, thiyl radicals). nih.govSpectroscopic analysis, probe experiments. nih.gov
Nucleophilic Addition to AldehydeDistinction between Electron Transfer (ET) and Polar (PL) pathways. nih.govKinetic Isotope Effects (KIE), Hammett plots. nih.gov

Potential in Emerging Fields of Organic and Materials Chemistry

The combination of functionalities in this compound opens doors to its use in several cutting-edge areas of chemistry.

Organic Electronics: Aryl thioethers are components in various functional materials. chemrxiv.org The structural backbone of this compound could be incorporated into conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The aldehyde group provides a convenient point for further extension of conjugation or attachment to other molecular components.

Medicinal Chemistry: The diaryl thioether motif is a key intermediate for the synthesis of various biologically active compounds, including matrix metalloproteinase (MMP) inhibitors. tandfonline.com The this compound scaffold could be a starting point for developing new therapeutic agents.

Chemical Recycling: The development of chemically recyclable polymers is a cornerstone of sustainable chemistry. Poly(thioether-thioester)s, for example, have been shown to be chemically recyclable through ring-opening polymerization of thiolactone monomers. rsc.org Designing polymers derived from this compound that can be depolymerized back to their constituent monomers is a challenging but important future goal.

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the aldehyde proton (~9.8–10.2 ppm) and phenylthio group (aromatic protons at ~6.5–7.5 ppm).
  • IR Spectroscopy : Strong absorption bands for C=O (~1700 cm1^{-1}) and C-S (~650–700 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

How can computational modeling predict the reactivity of this compound in nucleophilic additions?

Advanced
Density Functional Theory (DFT) calculations assess electrophilicity at the aldehyde carbon and steric effects from the phenylthio group. Parameters include:

  • Electrostatic potential maps : Highlight electron-deficient regions for nucleophilic attack.
  • Transition state modeling : Predicts activation barriers for reactions like aldol condensation.
  • Molecular docking : Evaluates interactions with biological targets (e.g., enzymes) to guide derivatization .

What strategies resolve contradictory bioactivity data in different assay systems for this compound?

Advanced
Contradictions may arise from assay-specific conditions (e.g., pH, solvent, cell lines). Mitigation strategies:

  • Dose-response standardization : Use consistent molar concentrations across assays.
  • Metabolic stability tests : Evaluate compound degradation in different media (e.g., liver microsomes).
  • Orthogonal assays : Confirm activity via independent methods (e.g., enzymatic vs. cell-based assays). Cross-referencing with structurally similar compounds (e.g., fluorinated benzaldehydes) provides mechanistic insights .

How should researchers analyze the stability of this compound under varying storage conditions?

Q. Basic

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage.
  • HPLC monitoring : Track degradation products (e.g., oxidation to benzoic acid derivatives).
  • pH stability : Test solubility and stability in buffers (pH 3–9). Aldehydes are prone to hydration in acidic/basic conditions, requiring inert atmospheres (N2_2) for storage .

How can derivatives of this compound be designed to enhance biological activity?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -F, -NO2_2) to increase electrophilicity at the aldehyde.
  • Bioisosteric replacement : Substitute the phenylthio group with isosteres (e.g., sulfoxide, sulfone) to modulate solubility and target binding.
  • Fragment-based drug design : Combine with pharmacophores (e.g., pyridine rings) for dual-target inhibition. Validate via in vitro cytotoxicity assays and molecular dynamics simulations .

What purification methods are most effective post-synthesis?

Q. Basic

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate aldehyde derivatives.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
  • Distillation : For volatile impurities, employ vacuum distillation with controlled temperature .

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